Cas no 5408-59-3 (1-(2-Chlorophenyl)-2-methylpropan-1-one)
1-(2-Chlorophenyl)-2-methylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chlorophenyl)-2-methylpropan-1-one
- CS-0217513
- 1-(2-chlorophenyl)-2-methyl-1-propanone
- DTXSID90278594
- 1-(2-chlorophenyl)-2-methyl-propan-1-one
- N12696
- A1-10506
- AXYIWJBJJYFEDJ-UHFFFAOYSA-N
- Z733415220
- NSC8344
- AKOS010258676
- SCHEMBL2632778
- NSC-8344
- 5408-59-3
- EN300-75896
- 1-(2-Chloro-phenyl)-2-methyl-propan-1-one
- HS-4010
- 1-Propanone, 1-(2-chlorophenyl)-2-methyl-
-
- Inchi: 1S/C10H11ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
- InChI Key: AXYIWJBJJYFEDJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C(C)C)=O
Computed Properties
- Exact Mass: 182.04993
- Monoisotopic Mass: 182.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.098
- Boiling Point: 228.7°C at 760 mmHg
- Flash Point: 122.7°C
- Refractive Index: 1.518
- PSA: 17.07
- LogP: 3.17870
1-(2-Chlorophenyl)-2-methylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112933-1g |
1-(2-Chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95% | 1g |
$205.03 | 2023-09-01 | |
| TRC | C611545-25mg |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611545-50mg |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C611545-250mg |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-75896-0.05g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 0.05g |
$90.0 | 2025-03-21 | |
| Enamine | EN300-75896-0.1g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 0.1g |
$133.0 | 2025-03-21 | |
| Enamine | EN300-75896-0.25g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 0.25g |
$191.0 | 2025-03-21 | |
| Enamine | EN300-75896-0.5g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 0.5g |
$300.0 | 2025-03-21 | |
| Enamine | EN300-75896-1.0g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 1.0g |
$385.0 | 2025-03-21 | |
| Enamine | EN300-75896-2.5g |
1-(2-chlorophenyl)-2-methylpropan-1-one |
5408-59-3 | 95.0% | 2.5g |
$579.0 | 2025-03-21 |
1-(2-Chlorophenyl)-2-methylpropan-1-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-(2-Chlorophenyl)-2-methylpropan-1-one
1-(2-Chlorophenyl)-2-methylpropan-1-one: A Comprehensive Overview
1-(2-Chlorophenyl)-2-methylpropan-1-one, also known by its CAS registry number CAS No. 5408-59-3, is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound, with its unique structural features, plays a pivotal role in fields ranging from pharmaceuticals to organic synthesis. In this article, we delve into the properties, applications, and recent advancements associated with this compound.
The molecular structure of 1-(2-Chlorophenyl)-2-methylpropan-1-one consists of a ketone group attached to a methyl-substituted phenyl ring containing a chlorine atom at the 2-position. This arrangement imparts the compound with distinct chemical reactivity and physical properties. The presence of the chlorine atom introduces electron-withdrawing effects, which influence the compound's reactivity in various chemical reactions.
Recent studies have highlighted the potential of CAS No. 5408-59-3 in medicinal chemistry, particularly in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex organic compounds, leveraging its reactivity to form diverse structures with therapeutic applications.
In terms of synthesis, 1-(2-Chlorophenyl)-2-methylpropan-1-one can be prepared through several routes, including Friedel-Crafts acylation and other ketone-forming reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production.
The compound's stability under various conditions has been a focal point of recent investigations. Studies indicate that it exhibits good thermal stability and is resistant to hydrolysis under normal conditions, making it suitable for applications requiring prolonged shelf life.
In the industrial sector, CAS No. 5408-59-3 finds utility in the production of specialty chemicals and intermediates for agrochemicals. Its ability to undergo selective substitution reactions has made it a valuable building block in organic synthesis.
Environmental considerations have also come into play with recent research focusing on the biodegradation pathways of 1-(2-Chlorophenyl)-2-methylpropan-1-one. Understanding its environmental fate is crucial for assessing its impact on ecosystems and developing sustainable practices for its use.
In conclusion, CAS No. 5408-59-3, or 1-(2-Chlorophenyl)-2-methylpropan-1-one, stands as a versatile compound with wide-ranging applications and ongoing research potential. Its unique properties continue to drive innovation across multiple disciplines, underscoring its importance in modern chemistry.
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